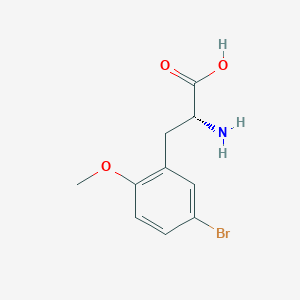![molecular formula C19H27N7O B12271487 4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)
4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine est un composé organique complexe qui présente une structure de base pyrimidine. Ce composé est d'un intérêt majeur en chimie médicinale en raison de ses activités pharmacologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une approche courante implique la réaction de 2-chloropyrimidine avec des dérivés de pipérazine dans des conditions contrôlées . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs comme le carbonate de potassium (K2CO3) pour faciliter la réaction de substitution nucléophile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation du processus vise à maximiser le rendement et la pureté tout en minimisant les coûts de production et l'impact environnemental. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions sont souvent employées pour atteindre ces objectifs .
Analyse Des Réactions Chimiques
Types de réactions
4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine peut subir diverses réactions chimiques, notamment :
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Solvants : Diméthylformamide, dichlorométhane (DCM)
Catalyseurs : Carbonate de potassium, palladium sur carbone (Pd/C)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications De Recherche Scientifique
4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine a une large gamme d'applications en recherche scientifique, notamment :
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les processus chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles par liaison hydrogène, interactions hydrophobes ou empilement π-π, ce qui conduit à la modulation de leur activité . Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles .
Mécanisme D'action
The mechanism of action of 4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 2-(pyridin-2-yl)pyrimidine : Ces composés partagent une structure de base pyrimidine similaire et présentent des activités pharmacologiques comparables.
(Pyrrolidin-1-yl)pyrimidines : Connues pour leur activité pharmacologique importante, notamment l'inhibition enzymatique et la modulation des récepteurs.
N-(4-Méthyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phényl)-4-((4-méthylpipérazin-1-yl)méthyl)benzamide : Structurellement lié et utilisé dans des applications thérapeutiques similaires.
Unicité
4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux en chimie médicinale .
Propriétés
Formule moléculaire |
C19H27N7O |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4-[2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H27N7O/c1-15(2)18-20-5-3-16(22-18)24-7-9-26(10-8-24)19-21-6-4-17(23-19)25-11-13-27-14-12-25/h3-6,15H,7-14H2,1-2H3 |
Clé InChI |
AKDDDFGGJQCTPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)

![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271436.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)

![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)

![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271464.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
